Resmetirom

THR-β selectivity functional assay receptor agonism

Resmetirom is uniquely differentiated as the only FDA-approved THR-β agonist for MASH/NASH, specified in Phase 3 MAESTRO-NASH. Its 28-fold functional selectivity (EC50 0.21μM) avoids THR-α-mediated cardiotoxicity/bone loss—critical for translatable results. Substituting with unvalidated analogs (VK2809, GC-1) yields non-reproducible gene expression. Essential positive control for liver-directed distribution and CPT1A/ANGPTL4 upregulation.

Molecular Formula C17H12Cl2N6O4
Molecular Weight 435.2 g/mol
CAS No. 920509-32-6
Cat. No. B1680538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResmetirom
CAS920509-32-6
Synonyms2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro(1,2,4)triazine-6-carbonitrile
MGL-3196
resmetirom
Molecular FormulaC17H12Cl2N6O4
Molecular Weight435.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl
InChIInChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)
InChIKeyFDBYIYFVSAHJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Resmetirom (CAS 920509-32-6): First-in-Class THR-β Agonist for NASH with Liver Fibrosis


Resmetirom (also known as MGL-3196, VIA-3196, brand name Rezdiffra) is a first-in-class, orally active, liver-directed, selective thyroid hormone receptor beta (THR-β) partial agonist [1]. It is a small molecule (C17H12Cl2N6O4, MW 435.22) that acts as a triiodothyronine (T3) mimetic with preferential activity against THR-β (the predominant form in liver) and minimal activity against THR-α (predominant in heart and bone) [2]. Resmetirom was approved by the FDA in March 2024 and the European Union in August 2025 for the treatment of adults with noncirrhotic metabolic dysfunction-associated steatohepatitis (MASH, formerly NASH) with moderate to advanced liver fibrosis (F2-F3 stages) [3]. The compound is a CYP2C8 substrate and is not metabolized by other CYP enzymes in vitro; its major metabolite MGL-3623 is 28-fold less potent at THR-β [4]. Resmetirom received AASLD guideline endorsement in 2024 as a recommended therapeutic option for MASH with F2-F3 fibrosis [5].

Why Resmetirom Cannot Be Substituted by Other THR-β Agonists or Generic NASH Candidates


Resmetirom's unique differentiation stems from three interconnected pillars that cannot be replicated by in-class alternatives. First, its 28-fold selectivity for THR-β over THR-α (EC50 0.21 μM vs. 3.74 μM) in a functional coactivator recruitment assay is a consequence of specific structural features—particularly the cyanoazauracil substituent—that optimize liver targeting while minimizing cardiac and bone off-target effects [1]. Competing THR-β agonists such as VK2809 (a HepDirect prodrug) and GC-1 (sobetirome) exhibit distinct potency and selectivity profiles: in comparative in vitro assays, VK2809A is approximately 2,000-fold less potent than T3, whereas MGL-3196 is 1,000-fold less potent, translating to meaningful differences in transcriptional activation of CPT1A, ANGPTL4, and DIO1 in human hepatocytes [2]. Second, resmetirom's CYP2C8-exclusive metabolism (no other CYP enzymes involved in vitro) [3] creates a predictable drug-drug interaction profile distinct from broader-spectrum THR-β agonists. Third, resmetirom's MAESTRO-NASH Phase 3 trial (NCT03900429) provided definitive histological evidence that a 52-week regimen achieves both NASH resolution (26-30% of patients) and fibrosis improvement (23-24%) [4], outcomes that have not been replicated for any other THR-β agonist in a completed Phase 3 trial. Generic substitution is therefore impossible because alternative compounds lack this precise combination of validated clinical efficacy, defined metabolic pathway, and established safety monitoring protocols.

Quantitative Differentiation Evidence: Resmetirom vs. Comparators in Key Procurement-Relevant Dimensions


28-Fold THR-β Selectivity Over THR-α: Direct Functional Assay Comparison

Resmetirom demonstrates 28-fold selectivity for THR-β (EC50 = 0.21 μM) over THR-α (EC50 = 3.74 μM) in a functional coactivator recruitment assay . This selectivity is structurally derived from the cyanoazauracil substituent that directly interacts with Arg320 in THR-β, reducing binding desolvation penalty compared to T3's water-mediated interaction [1]. In the same functional assay, resmetirom produces 83.8% of the maximum response compared to triiodothyronine (T3) for THR-β activation, while achieving only 48.6% efficacy for THR-α activation relative to T3 [2]. This 28-fold selectivity ratio (0.21 μM vs. 3.74 μM) is a direct consequence of medicinal chemistry optimization from the pyridazinone series that preceded resmetirom's discovery [3].

THR-β selectivity functional assay receptor agonism off-target minimization

Comparative THR-β Agonist Potency: Resmetirom vs. VK2809 and GC-1 in Gene Transcription Assays

In a systematic comparison of three THR-β agonists in clinical development, resmetirom (MGL-3196) was 1,000-fold less potent than T3 in upregulating CPT1A transcription in Huh-7 human hepatoma cells [1]. In contrast, VK2809A (the active parent of VK2809) was 2,000-fold less potent than T3, while GC-1 (sobetirome) was approximately 30-fold less potent than T3 [1]. This potency hierarchy was conserved across other direct THR gene targets including ANGPTL4 and DIO1 in Huh-7 cells [1]. In primary human hepatocytes, VK2809 showed significantly increased potency comparable to VK2809A, whereas resmetirom and GC-1 maintained consistent potency [2]. In high-fat diet fed rats, resmetirom treatment produced concentration-dependent decreases in total and LDL cholesterol with corresponding increases in hepatic gene expression (Dio1, Me1), though significantly less potent than T3 [3].

transcriptional activation CPT1A Huh-7 cells comparative pharmacology

MAESTRO-NASH Phase 3 Histological Outcomes: NASH Resolution and Fibrosis Improvement vs. Placebo

In the MAESTRO-NASH Phase 3 trial (NCT03900429), 966 patients with biopsy-confirmed NASH and F1B-F3 fibrosis were randomized to resmetirom 80 mg, 100 mg, or placebo for 52 weeks [1]. A meta-analysis of three randomized trials (1,291 total patients) demonstrated NASH resolution without fibrosis worsening in 26.7% of resmetirom-treated patients versus 8.7% in the placebo group (RR = 2.66; 95% CI: 1.98–4.19; P < 0.001; I² = 0%) [2]. Fibrosis improvement by ≥1 stage without NASH worsening occurred in 23.1% of resmetirom patients versus 13.2% for placebo (RR = 1.87; 95% CI: 1.12–2.78; P < 0.001; I² = 15%) [2]. Dual primary endpoints were achieved with both 80 mg and 100 mg doses: NASH resolution with no worsening of fibrosis, and ≥1-stage reduction in fibrosis with no worsening of NAS . In the 100 mg group, patients achieving ≥5% weight loss had enhanced NASH resolution rates of 56.6% vs. 33.8% in those with <5% weight loss [3].

Phase 3 clinical trial NASH resolution fibrosis regression liver biopsy

Lipid-Lowering Efficacy: Quantitative LDL-C and Triglyceride Reduction vs. Placebo

Resmetirom produces significant, dose-dependent reductions in atherogenic lipids. A meta-analysis of randomized controlled trials showed resmetirom significantly reduced LDL-C compared to placebo (MD: -23.62; 95% CI: -37.32 to -9.93; P < 0.001) [1]. In the MAESTRO-NASH trial, resmetirom reduced LDL cholesterol by 13.7% to 21.4% and triglycerides by 57% to 68% in patients with elevated baseline levels [2]. A systematic review reported mean difference in LDL-C of -10.45 (95% CI: -15.86 to -5.83; P < 0.001) [3]. Additional reductions include apolipoprotein B (-22%), lipoprotein(a) (-39%), non-HDL cholesterol, and apoCIII [4]. In a 36-week open-label extension study, resmetirom (80 mg and 100 mg) produced mean relative reductions in LDL-C of -52.3% (P < 0.0001) [5]. These lipid effects are independent of background GLP-1 RA or SGLT2i therapy and are enhanced with ≥5% weight loss [6].

LDL cholesterol triglycerides atherogenic lipids cardiometabolic

Metabolic Pathway Specificity: CYP2C8-Exclusive Metabolism and Metabolite Potency Differentiation

Resmetirom is metabolized exclusively by CYP2C8 in vitro, with no significant metabolism by other CYP enzymes [1]. This narrow metabolic pathway creates a defined and predictable drug-drug interaction (DDI) profile. Concomitant use with moderate CYP2C8 inhibitors (e.g., clopidogrel) increases resmetirom Cmax by 1.3-fold and AUC by 1.7-fold, requiring dose reduction from 80 mg to 60 mg for patients <100 kg [2]. Strong CYP2C8 inhibitors (e.g., gemfibrozil) are contraindicated [3]. The major metabolite MGL-3623 is 28-fold less potent at THR-β than resmetirom (30-fold in some sources), minimizing concerns about active metabolite accumulation [4]. Hepatic impairment (Child-Pugh B or C) increases resmetirom AUC 2.7-fold to 19-fold and Cmax 1.7-fold to 8.1-fold [5]. Resmetirom also shows off-target safety margins: hERG channel blockade IC20 ≈ 30 μM (safety margin >100× therapeutic exposure), CYP3A4/5 and CYP2C19 IC50 >50 μM, and CYP2C9 IC50 ≈ 22 μM [6].

CYP2C8 metabolism drug-drug interaction MGL-3623 metabolic stability

Fibrosis Response in Diabetic MASH: Divergent Efficacy Compared to Semaglutide

A meta-analysis of randomized trials comparing resmetirom and semaglutide in noncirrhotic MASH patients demonstrated a critical differentiation in fibrosis response based on diabetes status [1]. In MASH patients with type 2 diabetes mellitus (T2DM), semaglutide did not improve liver fibrosis, whereas resmetirom maintained significant fibrosis reduction [2]. Resmetirom treatment was associated with significant fibrosis reduction regardless of background GLP-1 RA therapy, with similar MASH resolution and fibrosis improvement rates whether patients were on or off GLP-1 RA or SGLT2i [3]. In the MAESTRO-NASH trial, fibrosis improvement by ≥1 stage without NASH worsening occurred in 23.1% of resmetirom patients vs. 13.2% for placebo (RR = 1.87; P < 0.001) [4]. Data suggest resmetirom is superior to GLP-1 medications for fibrosis improvement in patients with higher fibrosis classification [5].

type 2 diabetes fibrosis regression comparative efficacy GLP-1 agonists

Procurement-Relevant Application Scenarios for Resmetirom Based on Quantitative Differentiation Evidence


NASH/MASH Preclinical Efficacy Studies Requiring Validated Positive Control

Resmetirom serves as an optimal positive control compound for preclinical NASH/MASH studies due to its established and quantified clinical translation pathway. In GAN diet-induced obese and biopsy-confirmed mouse models of NASH, resmetirom demonstrates preclinical efficacy that is clinically translatable [17]. In WD-fed MC4R knockout mice (a model closely mimicking human MASH pathophysiology), resmetirom shows differentiated efficacy compared to semaglutide [18]. In STAM™ mice, resmetirom effectively reduces steatosis, inflammation, and fibrosis markers [19]. The compound's 28-fold THR-β selectivity (EC50 0.21 μM) and 1,000-fold lower potency than T3 in transcriptional activation [15] provide defined benchmarking parameters for comparator compounds. The MAESTRO-NASH histological outcomes—26.7% NASH resolution and 23.1% fibrosis improvement at 52 weeks [16]—establish clinical validation benchmarks for interpreting preclinical efficacy signals. Procurement for this scenario requires high-purity material (≥99% by HPLC) suitable for in vivo dosing in rodent models.

THR-β Receptor Pharmacology and Off-Target Selectivity Profiling

Resmetirom is the reference standard for THR-β selective agonism studies, with a precisely quantified 28-fold selectivity over THR-α (EC50 0.21 μM vs. 3.74 μM) in functional coactivator recruitment assays [17]. Its structural basis of selectivity—direct Arg320 interaction via cyanoazauracil substituent—provides a molecular scaffold for SAR studies of THR-β agonists [18]. In comparative assays with VK2809A and GC-1 (sobetirome), resmetirom occupies an intermediate potency position (1,000-fold less potent than T3) that enables benchmarking of novel compounds against clinical-stage comparators [19]. Off-target profiling demonstrates hERG IC20 ≈ 30 μM, CYP3A4/5 and CYP2C19 IC50 >50 μM, and CYP2C9 IC50 ≈ 22 μM, establishing safety margins for in vitro selectivity studies . The compound produces 83.8% of maximum T3 response at THR-β (partial agonist), enabling mechanistic studies of biased agonism versus full THR-β agonists [15]. Procurement for this scenario typically requires analytical-grade material with certificate of analysis documenting purity and identity.

Drug-Drug Interaction Studies Involving CYP2C8-Mediated Metabolism

Resmetirom's CYP2C8-exclusive metabolism (no significant metabolism by other CYP enzymes in vitro) [17] makes it an ideal probe substrate for DDI studies involving CYP2C8 inhibitors and inducers. The compound's major metabolite MGL-3623 has 28-fold lower THR-β potency, enabling clean interpretation of parent drug effects in metabolic studies [18]. Clinically validated DDI parameters include: 1.3-fold Cmax increase and 1.7-fold AUC increase with moderate CYP2C8 inhibitor clopidogrel [19]; contraindication with strong CYP2C8 inhibitors (gemfibrozil) ; and OATP1B1/1B3 transporter-mediated interactions with statins (simvastatin, rosuvastatin, pravastatin requiring dose limitation) [15]. Hepatic impairment PK parameters (AUC 1.3-fold, 2.7-fold, and 19-fold increases for mild, moderate, and severe impairment) [16] provide additional quantitative benchmarks for modeling altered clearance states. Procurement for DDI studies should specify analytical reference standards suitable for LC-MS/MS method development and validation.

Combination Therapy Research with GLP-1 Receptor Agonists or SGLT2 Inhibitors

Resmetirom's demonstrated compatibility with background GLP-1 RA and SGLT2i therapy [17] establishes it as the preferred THR-β agonist for combination studies in MASH patients with type 2 diabetes. In the MAESTRO-NASH trial, 13-17% of patients were on stable GLP-1 RA or SGLT2i therapy at baseline, and resmetirom maintained similar MASH resolution and fibrosis improvement rates in these patients compared to those not on background therapy [18]. The compound's efficacy is enhanced by weight loss: patients achieving ≥5% weight loss showed 56.6% MASH resolution vs. 33.8% in those with <5% weight loss [19]. Importantly, resmetirom maintains fibrosis improvement in diabetic MASH patients, whereas semaglutide loses fibrosis efficacy in this subpopulation . This differentiation supports resmetirom as the optimal THR-β component for combination strategies with incretin-based therapies. Procurement for combination studies may require GMP-grade material suitable for clinical trial applications.

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